molecular formula C20H28N2O7 B1439738 Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid CAS No. 1219434-68-0

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid

Cat. No.: B1439738
CAS No.: 1219434-68-0
M. Wt: 408.4 g/mol
InChI Key: DGUCIMGIPXELHD-UHFFFAOYSA-N
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Description

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is a synthetic compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula C20H28N2O7 and a molecular weight of 408.45 g/mol . This compound is notable for its dual Boc (tert-butoxycarbonyl) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid typically involves multiple steps:

    Protection of Amino Groups: The initial step involves the protection of the amino groups using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the amino groups do not participate in subsequent reactions.

    Formation of the Benzoyl Group: The next step involves the introduction of the benzoyl group. This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The protected amino acid is then coupled with the benzoyl-protected intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and coupling reactions efficiently.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting groups can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.

    Oxidation and Reduction: The benzoyl group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: N

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O7/c1-19(2,3)28-17(26)21-13-10-8-7-9-12(13)15(23)11-14(16(24)25)22-18(27)29-20(4,5)6/h7-10,14H,11H2,1-6H3,(H,21,26)(H,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUCIMGIPXELHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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